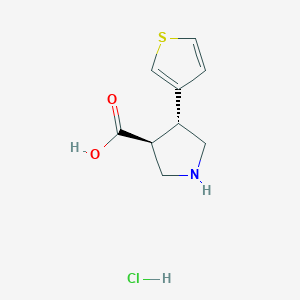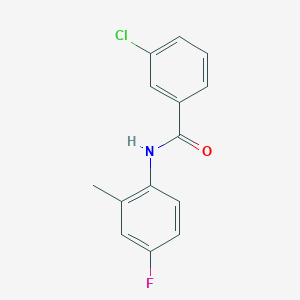![molecular formula C11H10ClF3N2O2 B1636180 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide CAS No. 439110-82-4](/img/structure/B1636180.png)
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide
Descripción general
Descripción
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide (abbreviated as CTA) is a compound belonging to the class of amides. It is a potential therapeutic agent with a wide range of applications in scientific research. CTA has been studied extensively in recent years, and its biochemical and physiological effects have been extensively explored.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Research has shown that derivatives of chlorophenyl amino propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds containing the 4-acetylphenyl fragment, related to 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide, have been investigated for their potential antimicrobial properties. The synthesis of arylsubstituted halogen(thiocyanato)amides, followed by cyclization to form 5-(4-Acetylphenyl) substituted 2-aminothiazol-4(5H)-ones, demonstrates a method for creating compounds with potential antibacterial and antifungal applications (Baranovskyi et al., 2018).
Anticonvulsant Studies
Derivatives of this compound have been prepared and their structures confirmed through various spectroscopic techniques. These compounds were evaluated for their efficacy in anticonvulsant models, demonstrating potential for use against generalized seizures, with some isomers showing more potency than standard drugs in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
Synthesis of Novel Derivatives for Fungicidal Activities
Research into the synthesis of novel derivatives involving the trifluoroacetyl group has led to the development of compounds with significant broad-spectrum fungicidal activities. A study involving the use of ultrasound-promoted synthesis techniques resulted in the creation of trifluoroatrolactamide derivatives with excellent fungicidal properties against a variety of fungal species, highlighting the potential for agricultural applications (Yu et al., 2014).
Anticancer Research
The structural framework of this compound and its derivatives has also been explored for potential anticancer activities. Studies have synthesized and evaluated various compounds for their ability to inhibit cancer cell growth, providing a foundation for future anticancer drug development (Sujatha et al., 2019).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-3-1-6(2-4-7)8(5-9(16)18)17-10(19)11(13,14)15/h1-4,8H,5H2,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIIDDAJCQDROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187773 | |
| Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439110-82-4 | |
| Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439110-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![p-Isopropyldihomooxacalix[4]arene](/img/structure/B1636149.png)



